molecular formula C12H15N3O3 B5702735 5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE

5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE

Cat. No.: B5702735
M. Wt: 249.27 g/mol
InChI Key: WFCDKSRMJMVFAJ-UHFFFAOYSA-N
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Description

5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a cyclohexenyl ring and a pyrimidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the reaction of 5,5-dimethyl-3-oxo-1-cyclohexenylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-oxo-1-cyclohexen-1-aminium chloride
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexenyl ring and a pyrimidinedione moiety sets it apart from other similar compounds, making it a valuable subject for further research and development .

Properties

IUPAC Name

5-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-12(2)4-7(3-8(16)5-12)14-9-6-13-11(18)15-10(9)17/h3,6,14H,4-5H2,1-2H3,(H2,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCDKSRMJMVFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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